N-(1-benzylpiperidin-3-yl)-N-methylthiadiazole-5-carboxamide
Description
N-(1-benzylpiperidin-3-yl)-N-methylthiadiazole-5-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-N-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-19(16(21)15-10-17-18-22-15)14-8-5-9-20(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJYFMJLFLHUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C3=CN=NS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzylpiperidin-3-yl)-N-methylthiadiazole-5-carboxamide involves several steps. One common method includes the condensation of 1-benzylpiperidine with thiadiazole-5-carboxylic acid, followed by methylation. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
N-(1-benzylpiperidin-3-yl)-N-methylthiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-N-methylthiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-N-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
N-(1-benzylpiperidin-3-yl)-N-methylthiadiazole-5-carboxamide can be compared with other piperidine derivatives such as:
N-(1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide: This compound is used in the treatment of cognitive dysfunction and dementia in dogs.
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
